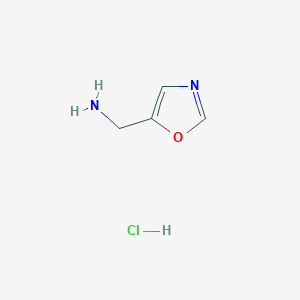![molecular formula C15H19ClN2O2 B2635159 N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide CAS No. 2411309-37-8](/img/structure/B2635159.png)
N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide, also known as BCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the breakdown of neurotransmitters, and their inhibition can lead to an increase in neurotransmitter levels, which can have various effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including an increase in acetylcholine levels in the brain, which can improve cognitive function. It has also been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide in lab experiments include its high purity and yield, as well as its potential applications in medicinal chemistry and drug discovery. However, its mechanism of action is not fully understood, and its potential side effects are not well documented, making it important to exercise caution when using it in experiments.
Orientations Futures
There are several future directions for research involving N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide, including further studies on its mechanism of action and potential applications in the treatment of neurological disorders. Additionally, the synthesis of new derivatives of this compound with improved properties and reduced side effects is an area of active research. Finally, the use of this compound in the development of new drugs and therapies for various diseases is an area of great interest in the scientific community.
Méthodes De Synthèse
The synthesis of N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide can be achieved using various methods, including the reaction of 4-piperidone with benzoyl chloride and subsequent reaction with 2-chloroacetyl chloride. Another method involves the reaction of 4-benzoylpiperidine with chloroacetyl chloride. Both methods yield the desired product with high purity and yield.
Applications De Recherche Scientifique
N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide has been extensively studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, including 2-chloro-N-(1-benzoylpiperidin-4-yl)acetamide and N-(1-benzoylpiperidin-4-yl)methyl-2-(trifluoromethyl)benzamide. These compounds have been studied for their potential applications in medicinal chemistry and drug discovery.
Propriétés
IUPAC Name |
N-[(1-benzoylpiperidin-4-yl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-10-14(19)17-11-12-6-8-18(9-7-12)15(20)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHGPTRWDIKCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCl)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2635082.png)
![1-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-4-methoxybenzene](/img/structure/B2635084.png)





![Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2635092.png)


![Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2635097.png)
![[3-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2635098.png)
![2-Cyclopropyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2635099.png)
